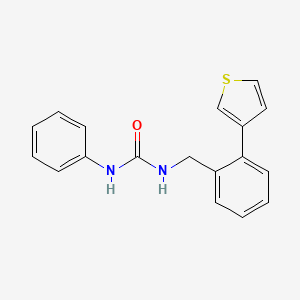
1-Fenil-3-(2-(tiofen-3-il)bencil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea” is a complex organic compound that contains a urea group (-NH-CO-NH2), a phenyl group (a ring of 6 carbon atoms, C6H5-), a benzyl group (C6H5CH2-) and a thiophene group (a ring of 4 carbon atoms and a sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzyl amine with a phenyl isocyanate to form the urea group . The thiophene group could be introduced through a separate synthetic step, possibly involving a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea, phenyl, benzyl, and thiophene groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the urea, phenyl, benzyl, and thiophene groups. For example, the urea group could participate in acid-base reactions, while the phenyl and thiophene groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea, phenyl, benzyl, and thiophene groups. For example, the compound is likely to be solid at room temperature and could have moderate solubility in polar solvents .Aplicaciones Científicas De Investigación
Función en la Química Medicinal
Los análogos basados en tiofeno, incluyendo “1-Fenil-3-(2-(tiofen-3-il)bencil)urea”, juegan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos . Se han utilizado para producir bibliotecas combinatorias y realizar esfuerzos exhaustivos en la búsqueda de moléculas líderes .
Propiedades Antiinflamatorias
Se ha informado que estos compuestos poseen propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios.
Propiedades Antipsicóticas
También se ha encontrado que los análogos basados en tiofeno tienen propiedades antipsicóticas . Esto abre posibilidades para su uso en el tratamiento de diversos trastornos psiquiátricos.
Propiedades Antiarrítmicas
Estos compuestos han mostrado propiedades antiarrítmicas , lo que sugiere su posible uso en el manejo de arritmias cardíacas.
Propiedades Ansiolíticas
Las propiedades ansiolíticas de los análogos basados en tiofeno los convierten en candidatos potenciales para el desarrollo de nuevos fármacos ansiolíticos.
Propiedades Antifúngicas
Estos compuestos han demostrado propiedades antifúngicas , lo que indica su posible uso en el tratamiento de infecciones fúngicas.
Propiedades Antioxidantes
Se ha encontrado que los análogos basados en tiofeno poseen propiedades antioxidantes . Esto sugiere su posible uso en el manejo de condiciones asociadas con el estrés oxidativo.
Propiedades Moduladoras del Receptor de Estrógenos
Estos compuestos han mostrado propiedades moduladoras del receptor de estrógenos , lo que indica su posible uso en el tratamiento de condiciones asociadas con la desregulación del receptor de estrógenos.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed investigations of its physical and chemical properties, and biological studies to explore its potential therapeutic effects .
Propiedades
IUPAC Name |
1-phenyl-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-18(20-16-7-2-1-3-8-16)19-12-14-6-4-5-9-17(14)15-10-11-22-13-15/h1-11,13H,12H2,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQVRGHACIGDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
![Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate](/img/structure/B2403028.png)
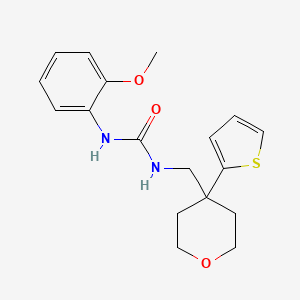
![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)
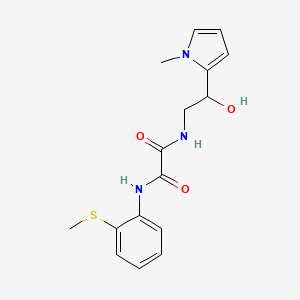
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)
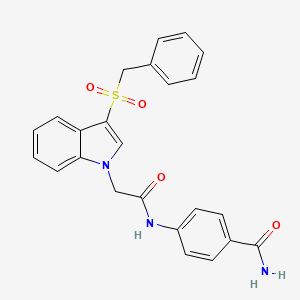
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)



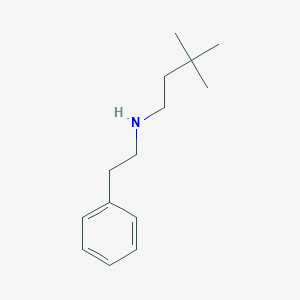
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
